molecular formula C13H15N3O3S B4926569 2-amino-N-(2-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-amino-N-(2-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No. B4926569
M. Wt: 293.34 g/mol
InChI Key: AZMCPASOAJKCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(2-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a chemical compound that belongs to the thiazine family. It is commonly referred to as AET or AETOC, and it has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of AET is not fully understood. However, it has been suggested that AET may exert its anticancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation. AET may also induce apoptosis, or programmed cell death, in cancer cells. In the case of Alzheimer's disease, AET may protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
AET has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and to reduce inflammation. AET has also been shown to improve glucose metabolism and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using AET in lab experiments is that it is relatively easy to synthesize and obtain in high purity. AET is also stable under normal laboratory conditions. However, one limitation of using AET in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on AET. One area of interest is the development of AET analogs that may have improved anticancer or neuroprotective properties. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of AET in animal models and humans. Additionally, further research is needed to fully understand the mechanism of action of AET and its potential applications in various fields.

Synthesis Methods

The synthesis of AET can be achieved by reacting 2-ethoxyaniline with thioglycolic acid and then reacting the resulting compound with ethyl chloroformate. This process produces AET in high yields and purity.

Scientific Research Applications

AET has been studied extensively for its potential applications in various fields. In the field of medicine, AET has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. AET has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective effects and to improve cognitive function in animal models.

properties

IUPAC Name

2-amino-N-(2-ethoxyphenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-2-19-9-6-4-3-5-8(9)15-12(18)10-7-11(17)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,18)(H2,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMCPASOAJKCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CC(=O)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

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